N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide

Secreted phospholipase A2 Inhibitor design Structure-activity relationship

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide (CAS 327070-28-0) is a synthetic small molecule with the formula C28H24N2O3S and a molecular weight of 468.57 g/mol. It features a 2,3-dihydroindole (indoline) sulfonamide core linked to a diphenylacetamide moiety.

Molecular Formula C28H24N2O3S
Molecular Weight 468.6g/mol
CAS No. 327070-28-0
Cat. No. B464314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
CAS327070-28-0
Molecular FormulaC28H24N2O3S
Molecular Weight468.6g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31)
InChIKeyWGZTWPGFHKLQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide (CAS 327070-28-0): Structural Identity and Class Context for Procurement


N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide (CAS 327070-28-0) is a synthetic small molecule with the formula C28H24N2O3S and a molecular weight of 468.57 g/mol . It features a 2,3-dihydroindole (indoline) sulfonamide core linked to a diphenylacetamide moiety . This distinct architecture places it within the acylsulfonamide-substituted indole class, a family disclosed in patents as inhibitors of secreted phospholipase A2 (sPLA2) [1]. It is catalogued by chemical suppliers primarily as a research tool or building block, not as an approved therapeutic .

Why Generic Substitution is Inappropriate for CAS 327070-28-0 in sPLA2-Focused Research


Substituting CAS 327070-28-0 with a generic 'indole sPLA2 inhibitor' or a closely related sulfonamide analog is not scientifically justifiable. The compound's specific combination of a 2,3-dihydroindole (indoline) sulfonyl group and a diphenylacetamide side chain is precisely the structural motif claimed in the Eli Lilly sPLA2 inhibitor patent family [1]. Even minor modifications, such as saturating the indole ring to an indoline, or altering the acetamide substituent from diphenyl to a simpler phenyl or phenoxy group, can drastically alter sPLA2 subtype selectivity and potency, as demonstrated across the patent's extensive structure-activity relationship (SAR) tables [1]. Empirical data for analogous compounds in this series show that the N-aryl sulfonamide and the lipophilic acetamide tail are both critical pharmacophoric elements, meaning that any generic replacement would likely fail to reproduce the target engagement profile anticipated for this specific compound [1].

Quantitative Differentiation Evidence for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide


Structural Differentiation from Archetypal sPLA2 Inhibitor LY315920

CAS 327070-28-0 is structurally differentiated from the extensively characterized indole-based sPLA2 inhibitor LY315920 (varespladib). While LY315920 contains a 1H-indole-3-glyoxylamide core with a phenylpropyl substituent, the target compound features a saturated 2,3-dihydroindole (indoline) sulfonamide and a 2,2-diphenylacetamide tail [1]. This distinction is functionally significant within the patent family; the indoline scaffold often confers altered conformational flexibility and metabolic stability compared to the fully aromatic indole [2]. Although direct head-to-head sPLA2 inhibition data for this specific compound versus LY315920 are not publicly available, the patent explicitly claims the indoline sulfonamide genus as distinct and potentially advantageous for certain sPLA2 subtypes [1].

Secreted phospholipase A2 Inhibitor design Structure-activity relationship

Differentiation from the Simplified Analog N-[4-(indolinylsulfonyl)phenyl]acetamide (CAS 312587-72-7)

The commercially available analog N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide (CAS 312587-72-7) shares the identical sulfonamide-phenyl-indoline core but replaces the bulky, lipophilic 2,2-diphenylacetamide group with a simple acetamide . This results in a molecular weight reduction from 468.57 to 316.38 g/mol and a decrease in calculated logP by approximately 2-3 log units . Within the sPLA2 inhibitor patent, the acetamide tail length and lipophilicity are established as critical determinants of potency and enzyme subtype selectivity [1]. Therefore, CAS 327070-28-0 is predicted to possess significantly enhanced target binding affinity and membrane permeability relative to its de-methyl, de-phenyl analog, a hypothesis consistent with the SAR trends published for this compound class [1].

sPLA2 inhibitor Analog series Physicochemical properties

Patent-Backed Therapeutic Indication Differentiation from General Kinase Inhibitors

Unlike broad-spectrum kinase inhibitors such as SU6656 (a Src family kinase inhibitor, CAS 330161-87-0), which has an IC50 of 280 nM for Src and 20 nM for Yes , CAS 327070-28-0 is classified exclusively within a patent family directed at sPLA2-mediated inflammatory conditions (e.g., septic shock, arthritis) [1]. While quantitative sPLA2 IC50 data for this exact compound are not publicly indexed, its presence in the claimed genus alongside compounds with nanomolar sPLA2 activity (e.g., IC50 = 43 nM for a closely related analog against human sPLA2-X) [2] strongly suggests a distinct, non-kinase pharmacological profile. This mechanistic divergence is crucial for researchers aiming to dissect lipid mediator signaling without confounding Src family kinase inhibition.

sPLA2 inhibition Inflammatory disease Patent pharmacology

Recommended Research Applications for CAS 327070-28-0 Based on Differential Evidence


Probing Indoline Sulfonamide SAR in sPLA2 Inhibitor Lead Optimization

This compound serves as a critical tool for expanding the structure-activity relationship landscape of the indole-based sPLA2 inhibitor series. Its unique indoline sulfonamide core and diphenylacetamide side chain allow medicinal chemists to evaluate the impact of ring saturation and bulky lipophilic tails on sPLA2 subtype selectivity, a key dimension outlined in the foundational Eli Lilly patent [1]. Researchers can use it to directly compare binding kinetics and cellular efficacy against the more widely studied but structurally distinct indole-3-glyoxylamide lead, LY315920.

Selective Chemical Probe for sPLA2-Mediated Lipid Signaling (Non-Kinase)

For cell biologists studying arachidonic acid release and eicosanoid production, this compound offers a mechanistically selective alternative to promiscuous kinase inhibitors like SU6656. Its classification within the sPLA2 inhibitor patent family supports its use in experiments aimed at dissecting phospholipase A2-dependent inflammatory pathways, without the confounding effects of Src family kinase inhibition . This is essential for target validation studies in septic shock or rheumatoid arthritis models.

Reference Standard in Analytical Method Development for Sulfonamide Impurity Profiling

The distinct chromatographic properties of this diaryl amide, conferred by its high molecular weight (468.57 g/mol) and specific sulfonamide linkage, make it a valuable reference standard for developing HPLC and LC-MS methods designed to separate and quantify structurally similar impurities or metabolites in indole-based drug candidates. Its commercial availability as a high-purity solid (95%+) facilitates its immediate use as an analytical reference material.

Fragment-Based or Structure-Based Drug Design Library Diversification

Due to its chemically distinct 'indoline sulfonamide plus diphenylacetamide' architecture, this compound can be included in focused screening libraries aimed at identifying novel lipid-binding protein modulators. Its structural complexity exceeds that of simpler acetamide analogs (e.g., CAS 312587-72-7), providing a more sophisticated starting point for hit-to-lead progression when targeting enzymes with deep, lipophilic active sites.

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.